molecular formula C20H18N2S2 B2828535 9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine CAS No. 478246-86-5

9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine

Cat. No.: B2828535
CAS No.: 478246-86-5
M. Wt: 350.5
InChI Key: SMPQYPKXJCHQOR-UHFFFAOYSA-N
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Description

9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thiochromeno[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiochromene ring fused with a pyrimidine ring, along with a methyl group and a 3-methylbenzylsulfanyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiochromene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via condensation reactions involving suitable amines and carbonyl compounds.

    Attachment of the 3-methylbenzylsulfanyl Group: This step often involves nucleophilic substitution reactions where the thiochromene-pyrimidine intermediate reacts with 3-methylbenzyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the thiochromene ring, potentially leading to dihydro derivatives.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Thiols, amines, and alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydro Derivatives: From reduction reactions.

    Substituted Thiochromeno[4,3-d]pyrimidines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its anti-inflammatory, anticancer, and antimicrobial properties. Researchers are particularly interested in its ability to interact with specific molecular targets in cells, which could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammation or the induction of cell death in cancer cells. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine
  • 9-methyl-2-[(3-chlorobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine
  • 9-methyl-2-[(3-fluorobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine

Uniqueness

Compared to these similar compounds, 9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine is unique due to the presence of the 3-methylbenzylsulfanyl group. This specific substituent can influence the compound’s reactivity, biological activity, and overall properties. For instance, the methyl group can affect the compound’s lipophilicity and its ability to interact with biological membranes, potentially enhancing its efficacy as a therapeutic agent.

Properties

IUPAC Name

9-methyl-2-[(3-methylphenyl)methylsulfanyl]-5H-thiochromeno[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2S2/c1-13-4-3-5-15(8-13)11-24-20-21-10-16-12-23-18-7-6-14(2)9-17(18)19(16)22-20/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPQYPKXJCHQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C3CSC4=C(C3=N2)C=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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